2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
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Overview
Description
2-Oxa-5-azabicyclo[221]heptane-4-carboxylic acid hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride: A similar compound with a slightly different structure, often used in similar applications.
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride: Another related compound with a methyl ester group, used in various chemical reactions.
Uniqueness
2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10ClNO3 |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO3.ClH/c8-5(9)6-1-4(2-7-6)10-3-6;/h4,7H,1-3H2,(H,8,9);1H |
InChI Key |
AISGBBDUUHTVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1(CO2)C(=O)O.Cl |
Origin of Product |
United States |
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